3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C23H16ClFN4OS2 and its molecular weight is 482.98. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives have been synthesized and assessed for their in vitro cytotoxicity against several cancer cell lines, demonstrating potent broad-spectrum anticancer activity. These compounds have been investigated for their ability to induce cytochrome P450 CYP1A1, a crucial event in determining the antitumor specificity of benzothiazoles, with specific derivatives identified as promising for pharmaceutical development due to their potency and lack of exportable metabolites in sensitive cell lines (Hutchinson et al., 2001).
Anticonvulsant Applications
Research into benzothiazole derivatives also extends to evaluating their potential as anticonvulsant agents. Studies have focused on the synthesis of new benztriazoles with mercapto-triazole and other heterocycle substituents, assessing their anticonvulsant activity and neurotoxicity. Among these, specific compounds have shown significant efficacy in standard tests for anticonvulsant activity, highlighting their potential as new therapeutic options for epilepsy (Liu et al., 2016).
Antimicrobial Applications
Additionally, benzothiazole derivatives have been synthesized and tested for their antimicrobial efficacy against a range of pathogens. This research has led to the identification of compounds with promising activity against bacteria and fungi, including phytopathogenic fungi, suggesting their utility as antifungal agrochemicals or therapeutic agents for infectious diseases (Ballari et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4OS2/c24-17-9-6-10-18(25)16(17)14-31-22-27-26-21(29(22)15-7-2-1-3-8-15)13-28-19-11-4-5-12-20(19)32-23(28)30/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZRCSSXQWTZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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